molecular formula C19H13N3O3S B2777857 N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide CAS No. 850930-61-9

N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide

Cat. No. B2777857
M. Wt: 363.39
InChI Key: UBKDZASTTYJNJQ-UHFFFAOYSA-N
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Description

“N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide” is a complex organic compound. Substituted imidazo[1,2-a]pyridines, which this compound is a part of, possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of “N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide” is complex, involving multiple rings and functional groups. The compound contains an imidazole ring fused to a pyridine ring, forming a heterocyclic structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide” are complex and involve multiple steps. The main reaction involves the condensation of substituted 2-aminopyridines with α-halo ketones .

Scientific Research Applications

Antitumor and Antibacterial Applications

Compounds with thiophene and imidazo[1,2-a]pyridine structures have shown significant antitumor and antibacterial activities. For example, a study by Hafez et al. (2017) explored the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, demonstrating potent in vitro activity against human tumor cell lines, including liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460), as well as high activity against Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).

Drug Discovery and Development

The research into compounds with similar structures to "N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide" contributes significantly to drug discovery, particularly in the development of selective and orally efficacious inhibitors for conditions such as cancer and tuberculosis. Borzilleri et al. (2006) discovered and evaluated substituted benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing their potential in cancer treatment (Borzilleri et al., 2006).

Antituberculosis Activity

Compounds within the thiophene and imidazo[1,2-a]pyridine chemical space have been evaluated for their antituberculosis activity. Moraski et al. (2011) synthesized a set of dimethylimidazo[1,2-a]pyridine-3-carboxamides with remarkable potency against multi- and extensive drug-resistant tuberculosis strains, highlighting the therapeutic potential of such compounds (Moraski et al., 2011).

properties

IUPAC Name

N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-19(12-6-7-13-14(10-12)25-11-24-13)21-18-17(15-4-3-9-26-15)20-16-5-1-2-8-22(16)18/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKDZASTTYJNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide

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